The synthesis of Elovl6-IN-4 typically involves organic synthesis techniques that focus on creating small molecules capable of selectively inhibiting the ELOVL6 enzyme. Various synthetic routes may be employed, including:
The molecular weight, chemical formula, and specific structural features remain unspecified in current sources. Future studies may provide crystallographic data or NMR analysis to elucidate its precise structure.
Elovl6-IN-4 primarily participates in biochemical reactions involving the inhibition of ELOVL6 activity. This inhibition affects the elongation of fatty acids, particularly impacting the synthesis of oleic acid and other long-chain fatty acids.
Inhibition assays are conducted using cell lysates or purified enzyme preparations to determine the potency and specificity of Elovl6-IN-4 against ELOVL6. These assays may involve measuring substrate conversion rates in the presence and absence of the inhibitor.
Elovl6-IN-4 inhibits ELOVL6 by binding to its active site or an allosteric site, thereby preventing the enzyme from catalyzing the elongation of fatty acids. This inhibition leads to a decrease in long-chain fatty acid production, which can alter lipid profiles within cells.
Experimental data suggest that silencing ELOVL6 expression or inhibiting its activity can reduce cancer cell proliferation and migration rates, indicating that this pathway may be targeted for therapeutic interventions .
While specific physical properties such as melting point or solubility are not provided in current literature for Elovl6-IN-4, compounds of similar nature typically exhibit moderate solubility in organic solvents and variable solubility in water based on their functional groups.
Chemical properties would include stability under physiological conditions, reactivity towards nucleophiles or electrophiles, and potential interactions with biological macromolecules. Detailed studies would be required to characterize these properties fully.
Elovl6-IN-4 is primarily utilized in research settings to explore lipid metabolism pathways and their implications in metabolic diseases. Its potential applications include:
Elongation of very long chain fatty acids protein 6 (ELOVL6) is an endoplasmic reticulum-resident enzyme that catalyzes the elongation of saturated and monounsaturated fatty acids with 12–16 carbons. Specifically, it converts:
This elongation represents the final rate-limiting step in de novo lipogenesis, positioning ELOVL6 as a gatekeeper for cellular membrane composition. Unlike other elongases (e.g., ELOVL5 for polyunsaturated fatty acids), ELOVL6 exclusively regulates saturated/monounsaturated fatty acid balance, directly influencing membrane fluidity, signaling lipid production, and energy storage [2] [7]. Its expression is highest in lipogenic tissues (liver, adipose tissue, pancreas), governed by transcription factors including sterol regulatory element-binding protein 1c and carbohydrate-responsive element-binding protein [2] [7].
ELOVL6 dysregulation manifests across multiple diseases:
Table 1: Disease-Specific Impacts of ELOVL6 Dysregulation
| Disease Context | ELOVL6 Alteration | Downstream Consequences |
|---|---|---|
| Pancreatic ductal adenocarcinoma | Overexpression (c-MYC driven) | Increased membrane rigidity, chemoresistance, proliferation |
| Type 2 diabetes | Diet-induced upregulation | Hepatic insulin resistance, impaired Akt phosphorylation |
| Atherosclerosis | Macrophage-specific induction | Foam cell formation, vascular smooth muscle proliferation |
| Lung adenocarcinoma | Overexpression | Tumor progression, immunosuppression, reduced survival |
Three key arguments support ELOVL6 inhibition:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1